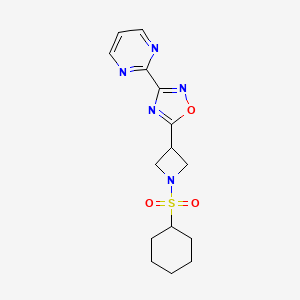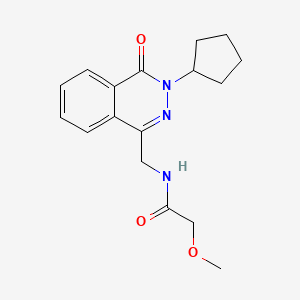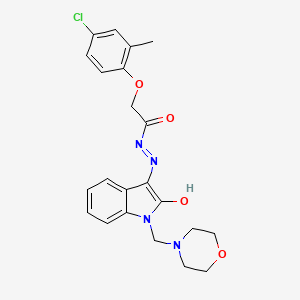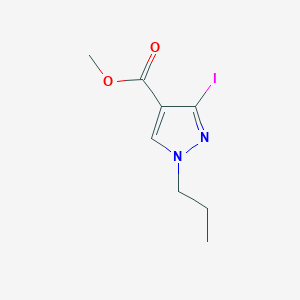
5-(1-(Cyclohexylsulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-(Cyclohexylsulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a heterocyclic compound that possesses a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for the compound '5-(1-(Cyclohexylsulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole' involves the reaction of a cyclohexylsulfonyl azetidine derivative with a pyrimidine derivative, followed by cyclization with an oxadiazole reagent.
Starting Materials
Cyclohexylsulfonyl azetidine derivative, Pyrimidine derivative, Oxadiazole reagent
Reaction
Step 1: React the cyclohexylsulfonyl azetidine derivative with the pyrimidine derivative in the presence of a suitable catalyst to form an intermediate product., Step 2: Purify the intermediate product by column chromatography., Step 3: Cyclize the purified intermediate product with the oxadiazole reagent in the presence of a suitable base to form the final product., Step 4: Purify the final product by column chromatography.
Mecanismo De Acción
The exact mechanism of action of 5-(1-(Cyclohexylsulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole is not fully understood. However, it is believed to exert its biological activities through the modulation of various signaling pathways. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of inflammatory disorders. It also modulates the activity of ion channels, which may contribute to its anticonvulsant effects.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 5-(1-(Cyclohexylsulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole are diverse. It has been shown to reduce the production of reactive oxygen species, which are implicated in the pathogenesis of various diseases. It also modulates the activity of various enzymes, including cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 5-(1-(Cyclohexylsulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole in lab experiments is its potent anti-inflammatory and analgesic properties. It is also relatively easy to synthesize and has a high degree of stability. However, one of the major limitations of using this compound is its low solubility, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the research on 5-(1-(Cyclohexylsulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole. One of the most promising areas of research is the development of novel drug formulations that can enhance its solubility and bioavailability. Another area of research is the investigation of its potential use in the treatment of various neurological disorders, including epilepsy and neuropathic pain. Additionally, further studies are needed to elucidate its mechanism of action and to identify potential targets for drug development.
Aplicaciones Científicas De Investigación
5-(1-(Cyclohexylsulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole has been extensively studied for its biological activities. It has been found to possess potent anti-inflammatory and analgesic properties, which make it a promising candidate for the treatment of various inflammatory disorders. It has also been shown to exhibit anticonvulsant activity, which suggests its potential use as an antiepileptic drug.
Propiedades
IUPAC Name |
5-(1-cyclohexylsulfonylazetidin-3-yl)-3-pyrimidin-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3S/c21-24(22,12-5-2-1-3-6-12)20-9-11(10-20)15-18-14(19-23-15)13-16-7-4-8-17-13/h4,7-8,11-12H,1-3,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRMKPJKYPIWTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-(Cyclohexylsulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-chlorophenyl)-2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2903159.png)
![6-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-7H-purine](/img/structure/B2903161.png)


![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2903167.png)

![3-(3-bromophenyl)-6-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2903170.png)
![4-(Benzylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2903171.png)


![4-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-6-cyclopropylpyrimidine](/img/structure/B2903174.png)

